molecular formula C23H27NO4 B2620118 Boc-(S)-alpha-(4-biphenylmethyl)-proline CAS No. 1217857-74-3

Boc-(S)-alpha-(4-biphenylmethyl)-proline

Cat. No.: B2620118
CAS No.: 1217857-74-3
M. Wt: 381.472
InChI Key: MNEMRGCBNUYVIW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-alpha-(4-biphenylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The biphenylmethyl group attached to the alpha carbon of the proline adds steric bulk and hydrophobicity, making this compound useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-(4-biphenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-protected proline.

    Formation of Biphenylmethyl Group: The Boc-protected proline is then reacted with 4-biphenylmethyl bromide in the presence of a base like sodium hydride (NaH) to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-(4-biphenylmethyl)-proline can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution Reactions: The biphenylmethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Sodium hydride (NaH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products

    Deprotection: Yields the free amine form of the compound.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Scientific Research Applications

Boc-(S)-alpha-(4-biphenylmethyl)-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-alpha-(4-biphenylmethyl)-alanine: Similar structure but with alanine instead of proline.

    Boc-(S)-alpha-(4-biphenylmethyl)-glycine: Similar structure but with glycine instead of proline.

    Boc-(S)-alpha-(4-biphenylmethyl)-valine: Similar structure but with valine instead of proline.

Uniqueness

Boc-(S)-alpha-(4-biphenylmethyl)-proline is unique due to the presence of the proline moiety, which imparts distinct conformational properties. The rigid cyclic structure of proline can influence the overall shape and flexibility of the compound, making it particularly useful in applications where specific conformational constraints are required.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMRGCBNUYVIW-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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